PD-1/PD-L1 Inhibition Potency
This compound is a potent inhibitor of the human PD-1/PD-L1 protein-protein interaction, a key immune checkpoint target. In an HTRF assay, it exhibited an IC50 of 28 nM [1]. This potency places it among the more active small molecule inhibitors of this interaction, which is typically challenging to disrupt. For context, a common alternative PD-1/PD-L1 inhibitor, (D)-PPA 1, has a reported Kd of 0.51 µM (510 nM) for PD-L1 [2], highlighting the significantly higher binding affinity of 5-Bromo-2-(3-piperidin-1-yl-propoxy)-pyridine.
| Evidence Dimension | Inhibitory potency against human PD-1/PD-L1 interaction |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | (D)-PPA 1: Kd = 510 nM |
| Quantified Difference | ~18-fold higher affinity (based on IC50 vs Kd comparison) |
| Conditions | Target compound: HTRF assay, 15 min incubation. Comparator: Binding affinity to PD-L1. |
Why This Matters
For researchers developing next-generation immunotherapies, the compound's sub-100 nM potency in a validated biochemical assay makes it a compelling starting point for lead optimization compared to less potent alternatives.
- [1] BindingDB. (n.d.). BDBM50580533 (CHEMBL5088657): Inhibition of human PD-1/PD-L1 interaction. View Source
- [2] Anjiechem. (n.d.). (D)-PPA 1. Product Information. View Source
